2-(1,4-dioxepan-6-yl)acetic acid
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Overview
Description
2-(1,4-Dioxepan-6-yl)acetic acid is an organic compound with the molecular formula C₇H₁₂O₄ It is characterized by a dioxepane ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dioxepan-6-yl)acetic acid typically involves the acetalization of 4-hydroxy-6-substituted-methyl-tetrahydropyran-2-one compounds in the presence of an acid catalyst. The reaction conditions often include the use of an acetalization agent and an acid catalyst to facilitate the formation of the dioxepane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxepan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(1,4-Dioxepan-6-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(1,4-dioxepan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(6-Substituted-1,3-dioxane-4-yl)acetic acid: Similar in structure but with a dioxane ring instead of a dioxepane ring.
2-(1,4-Dioxan-6-yl)acetic acid: Another structurally related compound with a dioxane ring.
Uniqueness
2-(1,4-Dioxepan-6-yl)acetic acid is unique due to its dioxepane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1628175-87-0 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1,4-dioxepan-6-yl)acetic acid |
InChI |
InChI=1S/C7H12O4/c8-7(9)3-6-4-10-1-2-11-5-6/h6H,1-5H2,(H,8,9) |
InChI Key |
UCIWBVYKYCFWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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